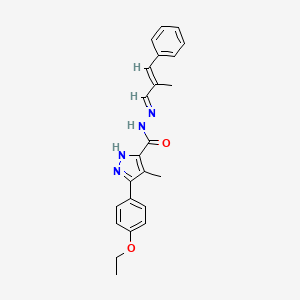

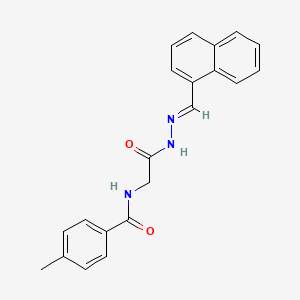

![molecular formula C10H6ClN3S B12002873 3-chloro-10H-pyridazino[4,3-b][1,4]benzothiazine CAS No. 10344-45-3](/img/structure/B12002873.png)

3-chloro-10H-pyridazino[4,3-b][1,4]benzothiazine

Vue d'ensemble

Description

3-chloro-10H-pyridazino[4,3-b][1,4]benzothiazine est un composé hétérocyclique de formule moléculaire C10H6ClN3S. Ce composé est reconnu pour sa structure unique, qui combine des éléments des cycles pyridazine et benzothiazine.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 3-chloro-10H-pyridazino[4,3-b][1,4]benzothiazine implique généralement la réaction de la 3,5,6-trichloropyridazine avec le 2-aminothiophénol. Le processus commence par la chloration de la 3,5,6-trichloropyridazine en utilisant du chlorure de phosphoryle, suivie par le déplacement sélectif de l'atome de brome en position 4 avec du 2-aminothiophénol dans l'acétonitrile à température ambiante . Le temps de réaction peut être considérablement réduit en optimisant les conditions de réaction, telles que l'utilisation d'amines secondaires dans l'éthanol à des températures élevées .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour la this compound ne soient pas bien documentées, l'approche générale consiste à mettre à l'échelle les procédures de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction, l'utilisation de réactifs de qualité industrielle et la mise en œuvre de procédés à écoulement continu pour améliorer le rendement et la pureté.

Analyse Des Réactions Chimiques

Types de réactions

La 3-chloro-10H-pyridazino[4,3-b][1,4]benzothiazine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide d'oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène, permanganate de potassium.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Substitution : Nucléophiles tels que les amines, les thiols et les alcools.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent produire une variété de dérivés en fonction du nucléophile employé .

Applications De Recherche Scientifique

Chimie : Utilisé comme élément de base pour synthétiser des composés hétérocycliques plus complexes.

Médecine : Étudié pour ses applications thérapeutiques potentielles, notamment des propriétés anti-inflammatoires et anticancéreuses.

Mécanisme d'action

Le mécanisme d'action de la 3-chloro-10H-pyridazino[4,3-b][1,4]benzothiazine implique son interaction avec des cibles moléculaires spécifiques. Par exemple, en tant qu'inhibiteur enzymatique, il se lie au site actif de l'enzyme, empêchant la liaison du substrat et l'activité catalytique subséquente. Les voies moléculaires exactes impliquées dépendent de l'application spécifique et de l'enzyme cible .

Mécanisme D'action

The mechanism of action of 3-chloro-10H-pyridazino[4,3-b][1,4]benzothiazine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target enzyme .

Comparaison Avec Des Composés Similaires

Composés similaires

10H-benzo[b]pyridazino[3,4-e][1,4]thiazine : Structure similaire mais sans l'atome de chlore.

4-méthyl-2-(4-méthylpipérazinyl)pyrimido[4,5-b]benzothiazine : Contient un cycle pyrimidine au lieu d'un cycle pyridazine.

Unicité

La 3-chloro-10H-pyridazino[4,3-b][1,4]benzothiazine est unique en raison de la présence de l'atome de chlore, qui peut influencer considérablement sa réactivité chimique et son activité biologique. Cela en fait un composé précieux pour développer de nouveaux dérivés avec des propriétés potentiellement améliorées .

Propriétés

IUPAC Name |

3-chloro-10H-pyridazino[4,3-b][1,4]benzothiazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3S/c11-9-5-8-10(14-13-9)12-6-3-1-2-4-7(6)15-8/h1-5H,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUFFLUIBTAFRHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=NN=C(C=C3S2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60316230 | |

| Record name | MLS000757065 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60316230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10344-45-3 | |

| Record name | MLS000757065 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS000757065 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60316230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2E)-2-(4-butoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B12002797.png)

![[3,4'-Bipyridine]-3',5'-dicarbonitrile, 1',4'-dihydro-2',6'-dimethyl-](/img/structure/B12002814.png)

![2-[(3,5-Dinitrothiophen-2-yl)amino]-3-phenylpropanoic acid](/img/structure/B12002834.png)

![4a,8b-Dihydro-2H-1,4-dioxa-8c-azapentaleno[1,6-ab]inden-2a(3H)-ylmethanol](/img/structure/B12002840.png)

![2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12002858.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12002892.png)

![2-(4-Bromophenyl)-5-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002901.png)